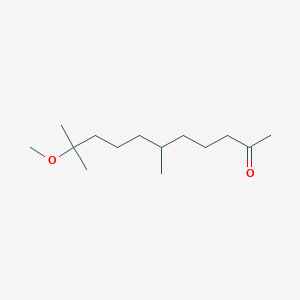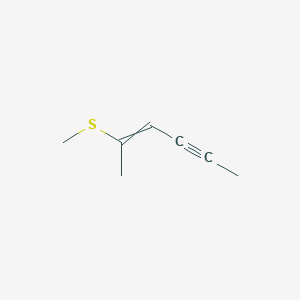
2-(Methylsulfanyl)hex-2-en-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)hex-2-en-4-yne is an organic compound with the molecular formula C7H10S It features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)hex-2-en-4-yne can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-pentyne with methylthiolate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)hex-2-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)hex-2-en-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)hex-2-en-4-yne depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of certain pathways. The presence of the alkyne and alkene groups allows it to participate in various chemical reactions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hexen-4-yne: Lacks the methylsulfanyl group, making it less reactive in certain reactions.
2-(Ethylsulfanyl)hex-2-en-4-yne: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
2-(Methylsulfanyl)hex-2-en-4-yne is unique due to the presence of both an alkyne and an alkene group along with a methylsulfanyl group
Properties
CAS No. |
60813-85-6 |
|---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
2-methylsulfanylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10S/c1-4-5-6-7(2)8-3/h6H,1-3H3 |
InChI Key |
OMDAKOBUVCPOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
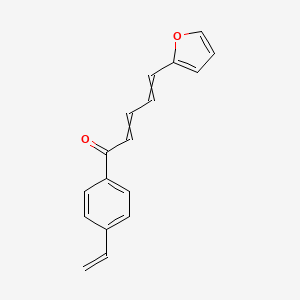
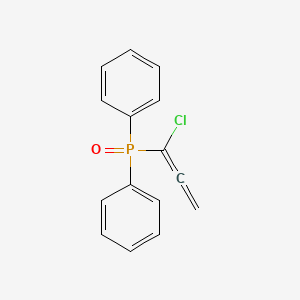
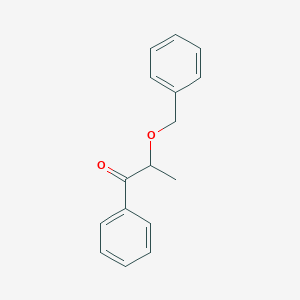
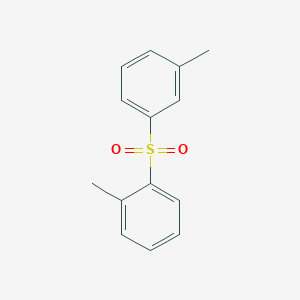
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)

